molecular formula C16H17N3O2S B11412547 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11412547
M. Wt: 315.4 g/mol
InChI Key: FHXRADQBHUCDSG-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives.

    Coupling Reaction: The final step involves coupling the benzofuran and thiadiazole moieties through an acetamide linkage, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide or thiadiazole moieties, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, where electrophilic or nucleophilic substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the thiadiazole moiety.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzofuran moiety.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but without the ethyl group on the thiadiazole ring.

Uniqueness

The presence of both the benzofuran and thiadiazole moieties in 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O2S/c1-4-14-18-19-16(22-14)17-13(20)7-11-8-21-15-10(3)9(2)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,17,19,20)

InChI Key

FHXRADQBHUCDSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3C)C

Origin of Product

United States

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